Pht-Gly-Beta-Ala-Oh
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Overview
Description
Pht-Gly-Beta-Ala-Oh is a useful research compound. Its molecular formula is C13H12N2O5 and its molecular weight is 276.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 514501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
N.M.R. Studies on Myelin Basic Protein Peptides
Nuclear Magnetic Resonance (N.M.R.) studies have provided detailed insights into the structure and conformation of peptides similar to "Pht-Gly-Beta-Ala-Oh." For instance, research on myelin basic protein peptides, including the encephalitogenic peptides comprising sequences like Gly-Ala, has revealed their preferential stacking and interactions essential for biological activity. These studies suggest conformational preferences that could be consistent with biological activity, highlighting the importance of peptide structure in their function (Margetson et al., 1980).
Specific Substrates for Enzyme Studies
Research has also focused on developing specific substrates for enzymes, such as neutral endopeptidase 24.11, which is involved in the degradation of enkephalins and atrial natriuretic peptides. Novel fluorogenic peptides, including sequences similar to "this compound," have been synthesized for this purpose, providing tools for enzymatic assays and contributing to our understanding of enzyme specificity and activity (Goudreau et al., 1994).
Conformational Studies of Amino Acids and Peptides
Conformational studies of amino acids and peptides, including the Gly and Ala residues, have been conducted to understand their role in unfolding and folding processes of proteins. This research is particularly relevant for understanding diseases like Alzheimer's, where peptide misfolding plays a crucial role. The studies provide insights into the hydrogen abstraction reactions by radicals and their impact on amino acid residues, offering a basis for understanding protein stability and structure (Owen et al., 2012).
Peptide Libraries for Ligand Identification
Peptide libraries have been utilized to identify ligands for various receptors, including antibodies. By expressing millions of different peptides, researchers have been able to find compounds that bind with high affinity to specific targets, demonstrating the utility of peptides in drug discovery and molecular biology (Cwirla et al., 1990).
Implications for Drug Delivery and Stability
The hydrolysis of peptide esters, including those similar to "this compound," in human serum has been studied to understand their stability and potential as drug delivery mechanisms. Such research is crucial for designing peptide-based drugs with optimal delivery characteristics and stability in biological systems (Cho & Haynes, 1985).
Safety and Hazards
Properties
IUPAC Name |
3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c16-10(14-6-5-11(17)18)7-15-12(19)8-3-1-2-4-9(8)13(15)20/h1-4H,5-7H2,(H,14,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFDVIRGCVDRLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325641 |
Source
|
Record name | Pht-Gly-Beta-Ala-Oh | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20325641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17896-84-3 |
Source
|
Record name | 17896-84-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514501 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pht-Gly-Beta-Ala-Oh | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20325641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.